N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7, linked to a 4-((4-fluorophenyl)sulfonyl)butanamide chain. This compound shares structural motifs with bioactive molecules targeting sulfonyl-based receptors or enzymes, though its specific biological activity remains uncharacterized in the provided evidence. Its synthesis likely follows pathways analogous to related compounds, such as sulfonyl group introduction via oxidation of sulfides (e.g., H₂O₂-mediated sulfone formation) and amide coupling using activating agents like HATU or DIPEA . Key analytical techniques for validation include NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic purity checks .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S2/c1-26-14-9-10-15(27-2)18-17(14)22-19(28-18)21-16(23)4-3-11-29(24,25)13-7-5-12(20)6-8-13/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOXELDCGZKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 430.5 g/mol
The presence of the benzo[d]thiazole moiety and the sulfonamide group contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole ring : This is achieved through the reaction of 4,7-dimethoxy-2-aminobenzenethiol with an appropriate aldehyde.
- Coupling with butanamide : The benzo[d]thiazole intermediate is coupled with a sulfonyl chloride derivative using a base such as triethylamine.
- Introduction of the fluorophenyl group : This is performed via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing a benzo[d]thiazole core have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : In vitro studies have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival, such as Wnt/β-catenin signaling .
- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Study 1: Antitumor Efficacy
A recent study investigated the effects of related thiazole derivatives on cancer cell lines. The derivatives exhibited significant inhibition of SW480 and HCT116 cell proliferation with IC50 values ranging from 0.12 µM to 2 µM, suggesting that modifications to the thiazole ring can enhance anticancer activity .
Study 2: Neuroprotective Effects
Another research focused on compounds containing a thiazole core demonstrated their potential as neuroprotective agents by inhibiting AChE activity, which is beneficial in conditions like Alzheimer’s disease . The study indicated that structural modifications led to enhanced binding affinity and selectivity towards AChE.
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.12 | Wnt Inhibition |
| Compound B | Neuroprotective | 2.7 | AChE Inhibition |
| This compound | Anticancer | TBD | Apoptosis Induction |
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
- N-(4-Methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (Compound 1, ): Key Differences: Lacks methoxy groups at positions 4 and 7 of the benzothiazole ring; instead, a methyl group is present at position 3.
Benzo[b]thiophene Derivatives ()
Compounds 8c, 8d, and 8e feature a benzo[b]thiophene core with 4,7-dimethoxy substituents and piperazine-propanol side chains:
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c): Structural Contrast: Replaces the benzothiazole with a benzo[b]thiophene and incorporates a piperazine-propanol chain instead of a sulfonylbutanamide. Synthesis Yield: 79.7% via ketone reduction with NaBH₄ . Physicochemical Impact: The thiophene ring may alter π-π stacking interactions, while the piperazine moiety introduces basicity, affecting solubility and membrane permeability.
Sulfonamide-Triazole Hybrids ()
Compounds 7–9 and 10–15 feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl groups:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) :
- Key Differences : Triazole ring replaces benzothiazole; sulfonyl groups are directly linked to phenyl rings.
- Tautomerism : Exist as thione-thiol tautomers, confirmed by IR (absence of S-H stretches at 2500–2600 cm⁻¹) .
- Biological Relevance : Sulfonyl and fluorine groups enhance metabolic stability and target binding in similar pharmacophores .
Spectral and Analytical Data
NMR Signatures
Mass Spectrometry
- Target Compound : Expected [M+H]⁺ ~490–510 Da (calculated from structure).
- Triazole Analogs : [M+H]⁺ peaks confirmed via ESI-MS (e.g., 507.1 Da for compound 7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
